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molecular formula C14H17NO4 B068700 R-1-CBZ-Pyrrolidine-2-carboxylic acid Methyl Ester CAS No. 182210-00-0

R-1-CBZ-Pyrrolidine-2-carboxylic acid Methyl Ester

Cat. No. B068700
M. Wt: 263.29 g/mol
InChI Key: BLQYEDXWEDWCNJ-GFCCVEGCSA-N
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Patent
US07205302B2

Procedure details

To a solution of 28.83 g of (±)-N-benzyloxycarbonyl-2-pyrrolidine carboxylic acid in 180 ml of N,N-dimethylformamide, 23.23 g of potassium hydrogen carbonate and 10.8 ml of methyl iodide were added. After stirring at room temperature for 15 hours, the reaction solution was diluted with water and then extracted twice with diethyl ether. After the extract was washed with an aqueous 5% sodium hydrogen sulfite solution and water and dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure to obtain 26.52 g of the desired compound as a yellowish oily substance.
Quantity
28.83 g
Type
reactant
Reaction Step One
Quantity
23.23 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]([OH:18])=[O:17])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19](=O)([O-])O.[K+].CI>CN(C)C=O.O>[CH3:19][O:17][C:16]([CH:12]1[CH2:13][CH2:14][CH2:15][N:11]1[C:9]([O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:10])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
28.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C(=O)O
Name
Quantity
23.23 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
10.8 mL
Type
reactant
Smiles
CI
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
After the extract was washed with an aqueous 5% sodium hydrogen sulfite solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(=O)C1N(CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.52 g
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07205302B2

Procedure details

To a solution of 28.83 g of (±)-N-benzyloxycarbonyl-2-pyrrolidine carboxylic acid in 180 ml of N,N-dimethylformamide, 23.23 g of potassium hydrogen carbonate and 10.8 ml of methyl iodide were added. After stirring at room temperature for 15 hours, the reaction solution was diluted with water and then extracted twice with diethyl ether. After the extract was washed with an aqueous 5% sodium hydrogen sulfite solution and water and dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure to obtain 26.52 g of the desired compound as a yellowish oily substance.
Quantity
28.83 g
Type
reactant
Reaction Step One
Quantity
23.23 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]([OH:18])=[O:17])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19](=O)([O-])O.[K+].CI>CN(C)C=O.O>[CH3:19][O:17][C:16]([CH:12]1[CH2:13][CH2:14][CH2:15][N:11]1[C:9]([O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:10])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
28.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C(=O)O
Name
Quantity
23.23 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
10.8 mL
Type
reactant
Smiles
CI
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
After the extract was washed with an aqueous 5% sodium hydrogen sulfite solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(=O)C1N(CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.52 g
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07205302B2

Procedure details

To a solution of 28.83 g of (±)-N-benzyloxycarbonyl-2-pyrrolidine carboxylic acid in 180 ml of N,N-dimethylformamide, 23.23 g of potassium hydrogen carbonate and 10.8 ml of methyl iodide were added. After stirring at room temperature for 15 hours, the reaction solution was diluted with water and then extracted twice with diethyl ether. After the extract was washed with an aqueous 5% sodium hydrogen sulfite solution and water and dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure to obtain 26.52 g of the desired compound as a yellowish oily substance.
Quantity
28.83 g
Type
reactant
Reaction Step One
Quantity
23.23 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]([OH:18])=[O:17])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19](=O)([O-])O.[K+].CI>CN(C)C=O.O>[CH3:19][O:17][C:16]([CH:12]1[CH2:13][CH2:14][CH2:15][N:11]1[C:9]([O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:10])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
28.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C(=O)O
Name
Quantity
23.23 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
10.8 mL
Type
reactant
Smiles
CI
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
After the extract was washed with an aqueous 5% sodium hydrogen sulfite solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(=O)C1N(CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.52 g
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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